5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more studies are needed to investigate its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole involves the reaction of 3-(2-methoxypropan-2-yl)-1H-indole-5-carboxylic acid with thionyl chloride to form 3-(2-methoxypropan-2-yl)-1H-indole-5-carbonyl chloride. This compound is then reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form the final product.
Scientific Research Applications
5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isothiochromen-1-yl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,18-3)14-16-13(19-17-14)12-11-7-5-4-6-10(11)8-9-20-12/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJZQYSESKPZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)C2C3=CC=CC=C3CCS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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